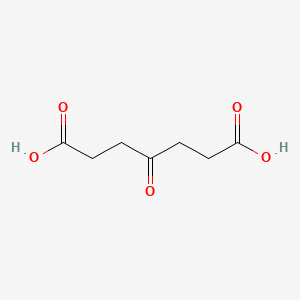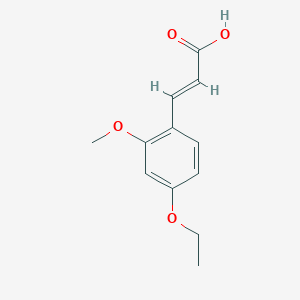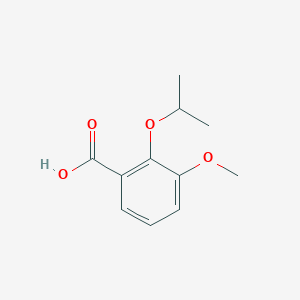
4-Oxoheptanedioic acid
説明
準備方法
Synthetic Routes and Reaction Conditions: 4-Oxoheptanedioic acid can be synthesized through several methods. One common approach involves the oxidation of heptanedioic acid derivatives. For instance, the oxidation of 4-hydroxyheptanedioic acid using oxidizing agents such as potassium permanganate or chromium trioxide can yield this compound. The reaction typically requires acidic or basic conditions to proceed efficiently.
Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic oxidation processes. These methods often employ metal catalysts such as platinum or palladium to facilitate the oxidation of precursor compounds under controlled temperature and pressure conditions. The choice of catalyst and reaction parameters can significantly influence the yield and purity of the final product.
化学反応の分析
Types of Reactions: 4-Oxoheptanedioic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert it into more oxidized derivatives, such as 4,5-dioxoheptanedioic acid.
Reduction: Reduction reactions can transform the ketone group into a hydroxyl group, yielding 4-hydroxyheptanedioic acid.
Substitution: The ketone group can participate in nucleophilic substitution reactions, where nucleophiles replace the oxygen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Grignard reagents, organolithium compounds, and other nucleophiles under anhydrous conditions.
Major Products:
Oxidation: 4,5-Dioxoheptanedioic acid.
Reduction: 4-Hydroxyheptanedioic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Oxoheptanedioic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules. Its reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in metabolic studies to understand the pathways involving d
特性
IUPAC Name |
4-oxoheptanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O5/c8-5(1-3-6(9)10)2-4-7(11)12/h1-4H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDSEESQRGPVIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198238 | |
| Record name | 4-Oxopimelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502-50-1 | |
| Record name | 4-Ketopimelic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Oxopimelic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 502-50-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16642 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Oxopimelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-oxopimelic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.220 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-oxoheptanedioic acid linked to angiogenesis?
A: Research indicates that this compound (OH-diA), a product derived from the oxidation of docosahexaenoic acid (DHA), demonstrates pro-angiogenic properties. [] It achieves this by interacting with the Toll-like receptor 2 (TLR2) pathway, specifically the TLR2/TLR1 heterodimer, on endothelial cells. This mechanism distinguishes it from the conventional vascular endothelial growth factor (VEGF) pathway typically associated with angiogenesis.
Q2: What are the structural characteristics of this compound?
A2: While specific spectroscopic data isn't detailed within the provided research excerpts, we can deduce some key structural information. As a dicarboxylic acid, it possesses two carboxyl (-COOH) groups. The "oxo" designation signifies the presence of a ketone (C=O) group within its structure. With "heptane" indicating a seven-carbon chain, we can infer the molecular formula to be C₇H₁₀O₅.
Q3: Can you elaborate on the applications of this compound in synthetic chemistry?
A: this compound serves as a valuable linker molecule in solid-phase oligonucleotide synthesis, particularly for base-sensitive oligonucleotides. [, ] Its specific susceptibility to cleavage under basic conditions makes it "orthogonal" – compatible with other protecting groups employed in oligonucleotide synthesis. This characteristic allows for selective deprotection strategies, crucial for constructing complex oligonucleotide sequences.
Q4: Has this compound been detected in the environment?
A: Yes, one study identified the presence of this compound within the marine atmosphere. [] The exact implications of its presence in this environment and its potential sources remain to be fully elucidated.
Q5: Are there computational chemistry studies related to this compound?
A: While the provided research snippets don't directly address computational studies, the exploration of its enolisation reactions suggests an area where computational chemistry could provide valuable insights. [] Simulations could elucidate the reaction mechanisms, energy barriers, and potential catalytic influences on these reactions, furthering our understanding of this compound's chemical behavior.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile](/img/structure/B1359945.png)











